molecular formula C17H13N5O3S3 B4958144 N-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-4-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-3-NITROBENZAMIDE

N-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-4-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-3-NITROBENZAMIDE

Cat. No.: B4958144
M. Wt: 431.5 g/mol
InChI Key: FKMZDMGSDNIEIV-UHFFFAOYSA-N
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Description

N-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-4-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-3-NITROBENZAMIDE is a complex organic compound that features a combination of cyano, thienyl, thiadiazolyl, and nitrobenzamide functional groups

Properties

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O3S3/c1-8-9(2)26-16(12(8)7-18)19-15(23)11-4-5-14(13(6-11)22(24)25)28-17-21-20-10(3)27-17/h4-6H,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMZDMGSDNIEIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC(=C(C=C2)SC3=NN=C(S3)C)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-4-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-3-NITROBENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thienyl Intermediate: Starting with a thienyl precursor, functional groups such as cyano and methyl are introduced through reactions like Friedel-Crafts acylation and subsequent modifications.

    Synthesis of the Thiadiazolyl Intermediate: The thiadiazolyl group can be synthesized from appropriate precursors such as thiosemicarbazide and carboxylic acids through cyclization reactions.

    Coupling Reactions: The thienyl and thiadiazolyl intermediates are then coupled with a nitrobenzamide derivative using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-4-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-3-NITROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-4-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-3-NITROBENZAMIDE would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might target bacterial cell walls or enzymes. If it has anticancer properties, it could interfere with cellular signaling pathways or DNA replication.

Comparison with Similar Compounds

Similar Compounds

    N-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-4-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-3-NITROBENZAMIDE: can be compared with other compounds containing similar functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific disciplines.

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